2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenoxy group, a phenylethylamino group, and an oxazole ring with a carbonitrile substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction begins with the nucleophilic substitution of a fluorobenzene derivative with a suitable nucleophile to form the 2-fluorophenoxy intermediate.
Oxazole Ring Formation: The intermediate is then subjected to cyclization reactions to form the oxazole ring. This step often involves the use of reagents such as phosphorus oxychloride (POCl3) and an appropriate base.
Introduction of the Phenylethylamino Group: The phenylethylamino group is introduced through a nucleophilic substitution reaction, typically using a phenylethylamine derivative and a suitable activating agent.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Chlorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 2-[(2-Bromophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 2-[(2-Methylphenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Uniqueness
2-[(2-Fluorophenoxy)methyl]-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and overall biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]-5-(1-phenylethylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c1-13(14-7-3-2-4-8-14)22-19-16(11-21)23-18(25-19)12-24-17-10-6-5-9-15(17)20/h2-10,13,22H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPPNSOTTHMPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(N=C(O2)COC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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